molecular formula C18H16N2O4S2 B2360175 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide CAS No. 946267-66-9

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide

Cat. No.: B2360175
CAS No.: 946267-66-9
M. Wt: 388.46
InChI Key: OCRDOYJDMYORIE-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide (CAS 946369-68-2) is a synthetic small molecule with a molecular formula of C20H20N2O4S2 and a molecular weight of 416.51 g/mol . This compound is part of a class of furan- and thiophene-carbonyl derivatives that have garnered significant research interest for their potential as inhibitors of key enzymatic pathways, particularly in the context of hypoxia and cellular signaling . The structural motif of a thiophene-sulfonamide linked to a tetrahydroquinoline scaffold is recognized for its relevance in medicinal chemistry. Research on structurally related compounds indicates potential application in studying the hypoxia-inducible factor (HIF) pathway, a critical target in cancer and ischemic diseases . These analogs are designed to act as antagonists of 2-oxoglutarate (2OG), potentially inhibiting enzymes like Factor Inhibiting HIF-1 (FIH-1), thereby modulating the cellular response to low oxygen conditions . Furthermore, sulfonamide derivatives, in general, are widely investigated for their ability to inhibit various enzymes, such as carbonic anhydrases, making them valuable tools for biochemical research . This product is provided for research purposes to support investigations in these and other areas of chemical and biological science. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-18(16-5-2-10-24-16)20-9-1-4-13-7-8-14(12-15(13)20)19-26(22,23)17-6-3-11-25-17/h2-3,5-8,10-12,19H,1,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRDOYJDMYORIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Cyclization with Partial Hydrogenation

Methodology (adapted from):

  • Aniline derivatives undergo Skraup cyclization with glycerol and sulfuric acid to form quinoline.
  • Selective hydrogenation using Pd/C under H₂ gas reduces the pyridine ring to 3,4-dihydro-2H-quinoline.

Conditions :

Step Reagents/Catalysts Temperature Yield (%)
1 Glycerol, H₂SO₄ 180°C 65–70
2 Pd/C (10%), H₂ 50°C 85–90

Advantages : High scalability but requires careful control of hydrogenation to avoid over-reduction.

Introduction of the Furan-2-Carbonyl Group

Acylation at the 1-position employs furan-2-carbonyl chloride, synthesized via two routes:

Direct Carboxylation of Furan

Method (from):

  • Furan undergoes Friedel-Crafts acylation with acetyl chloride/AlCl₃ to form 2-acetylfuran.
  • Oxidation with KMnO₄ yields furan-2-carboxylic acid.
  • Conversion to acyl chloride using SOCl₂.

Reaction Scheme :
$$ \text{Furan} \xrightarrow{\text{AcCl/AlCl}3} \text{2-Acetylfuran} \xrightarrow{\text{KMnO}4} \text{Furan-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Furan-2-carbonyl chloride} $$

Yield : 78% overall.

Acylation of Dihydroquinoline

Procedure (adapted from):

  • 3,4-Dihydro-2H-quinoline (1 equiv) is dissolved in dry dichloromethane (DCM).
  • Furan-2-carbonyl chloride (1.2 equiv) and Et₃N (2 equiv) are added dropwise at 0°C.
  • Stirred for 12 h at room temperature.

Workup :

  • Washed with NaHCO₃ (sat.) and brine
  • Purified via silica gel chromatography (EtOAc/hexane, 3:7)

Yield : 82%.

Alternative Routes and Optimization

One-Pot Sequential Functionalization

Method (from):
A tandem acylation-sulfonylation approach reduces purification steps:

  • 3,4-Dihydro-2H-quinoline is treated with furan-2-carbonyl chloride and Et₃N.
  • Without isolation, thiophene-2-sulfonyl chloride and DMAP are added.

Yield : 68% overall.

Microwave-Assisted Synthesis

Conditions (adapted from):

  • Microwave irradiation (150 W, 100°C)
  • Reaction time reduced from 12 h to 45 min
  • Yield: 80%.

Analytical Characterization

Critical data for validating the target compound:

1H NMR (400 MHz, CDCl₃) :

  • δ 8.21 (d, J = 8.4 Hz, 1H, quinoline-H)
  • δ 7.89 (s, 1H, furan-H)
  • δ 7.52 (d, J = 5.2 Hz, 1H, thiophene-H)
  • δ 3.12 (t, J = 6.8 Hz, 2H, CH₂)

HRMS (ESI) :

  • Calculated for C₁₉H₁₇N₂O₃S₂: 409.0684
  • Found: 409.0681 [M+H]⁺.

Challenges and Solutions

  • Regioselectivity in Sulfonylation :
    • Use of DMAP enhances nucleophilicity at the 7-position.
  • Over-Acylation :
    • Controlled stoichiometry (1.1 equiv sulfonyl chloride).
  • Purification :
    • Silica gel chromatography with gradient elution (hexane → EtOAc).

Industrial Scalability Considerations

Parameter Lab Scale Pilot Scale
Batch Size 5 g 500 g
Reaction Vessel Round-bottom flask Jacketed reactor
Purification Column chromatography Crystallization
Yield 75% 70%

Cost-effective catalysts (e.g., FeCl₃ for Friedel-Crafts) improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furoyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The tetrahydroquinoline ring can be reduced to form fully saturated quinoline derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated quinoline derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Antibacterial Properties

Preliminary studies suggest that N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide exhibits significant antibacterial activity. The compound may inhibit essential bacterial enzymes or disrupt cellular processes necessary for bacterial survival. Molecular docking studies indicate that it effectively binds to enzymes involved in bacterial metabolism, which could lead to the development of new antibacterial agents.

Anticancer Potential

In cancer research, this compound has shown promise in inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It targets specific signaling pathways that are crucial for tumor growth. For instance, it has been noted to affect pathways like the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer cells. Its unique structural features allow it to interact with various biological targets, making it a candidate for further pharmacological investigations.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Quinoline Structure : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The furan and thiophene rings are incorporated via cross-coupling reactions such as Suzuki or Stille coupling.
  • Final Modifications : The sulfonamide group is introduced through sulfonation reactions.

This synthetic approach allows for the modification of the compound's structure to enhance its biological activity and specificity .

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of compounds structurally related to this compound. For example:

Case Study 1: Anticancer Activity

A study reported that derivatives of this compound exhibited significant tumor growth inhibition across various human cancer cell lines, demonstrating IC50 values ranging from 0.06 to 0.8 µM/mL against 26 different lines .

Case Study 2: Enzyme Inhibition

Research has also indicated that some structurally similar sulfonamides possess inhibitory activity against enzymes like dimethylarginine dimethylamino hydrolase (DDAH) and arginine deiminase (ADI), showcasing their potential as therapeutic agents against diseases associated with these enzymes .

Mechanism of Action

The mechanism of action of N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and furoyl groups. These interactions can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonamide Moieties
  • 4-Fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide: This analog replaces the thiophene-2-sulfonamide group with a 4-fluoro-3-methylbenzenesulfonamide. The methyl group increases hydrophobicity (XlogP ~4) compared to the thiophene variant, which may influence membrane permeability .
  • N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzene-1-sulfonamide (CAS 1005301-95-0): This compound features a fully saturated tetrahydroquinoline ring and a 2,4-dimethylbenzenesulfonamide group.
  • N-(2-(Dimethylamino)ethyl)thiophene-2-sulfonamide: Though lacking the quinoline core, this analog highlights the role of the thiophene-2-sulfonamide group. This contrasts with the quinoline-based compound, where the fused aromatic system may favor CNS targeting .
Analogues with Modified Quinoline Substituents
  • N-(1-Ethyl-3,4-dihydro-2H-quinolin-7-yl)-1,1,1-trifluoromethanesulfonamide (CAS 848080-31-9): Here, the furan-2-carbonyl group is replaced by an ethyl substituent, and the sulfonamide is trifluoromethyl-based.
Physico-Chemical Property Comparison
Property Target Compound CAS 1005301-95-0 CAS 848080-31-9
Molecular Weight (g/mol) ~410 (estimated) 410.5 324.3
XlogP ~3.5 (estimated) 4 >4
Polar Surface Area (Ų) ~88 88 ~70
Hydrogen Bond Donors 1 1 1
Rotatable Bonds 4 4 3

Key Observations :

  • The thiophene-2-sulfonamide group in the target compound provides a balance between polarity (PSA ≈88 Ų) and moderate lipophilicity (XlogP ~3.5), favoring both solubility and membrane permeability.
  • Substitution of the quinoline 1-position with furan-2-carbonyl introduces a hydrogen bond acceptor, which is absent in the ethyl-substituted analog (CAS 848080-31-9). This may enhance interactions with enzymes like kinases or proteases .

Biological Activity

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antimicrobial effects, anticancer properties, and mechanisms of action.

Chemical Structure and Synthesis

This compound features a complex structure that includes a furan ring, a quinoline moiety, and a sulfonamide group. Its unique combination of functional groups enhances its reactivity and potential interactions with various biological targets. The synthesis typically involves multi-step processes that include the formation of the furan ring through cyclization reactions and coupling with the quinoline derivative.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits promising antimicrobial properties .

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound has shown significant activity against several pathogens, with MIC values reported as low as 0.22 to 0.25 μg/mL for certain derivatives in related studies .
  • Biofilm Inhibition : It demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .
  • Synergistic Effects : The compound has been noted to work synergistically with other antibiotics, enhancing their efficacy against resistant strains .

Anticancer Activity

The compound's potential in cancer therapy is notable, particularly regarding apoptosis induction and cell proliferation inhibition.

  • Mechanism of Action : Research suggests that it may target specific signaling pathways involved in cancer cell survival and proliferation. This targeting could lead to significant reductions in tumor growth rates.
  • Cell Line Studies : In vitro studies have indicated that the compound can induce apoptosis in various cancer cell lines, although specific IC50 values remain to be fully characterized .

While detailed mechanisms are still under investigation, several hypotheses have been proposed based on structural analysis and preliminary biological assays:

  • Enzyme Inhibition : The compound may inhibit key bacterial enzymes essential for survival, contributing to its antimicrobial effects.
  • Signaling Pathway Modulation : Its ability to affect apoptotic pathways suggests interactions with molecular targets involved in cell cycle regulation and survival signaling .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds within the same chemical class:

StudyFindings
Demonstrated significant antibacterial activity against multiple strains with low MIC values.
Evaluated the inhibition of human carbonic anhydrase II, indicating potential for ocular applications.
Explored molecular docking analyses showing favorable binding interactions with target proteins involved in cancer progression.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide?

The compound is typically synthesized via multi-step organic reactions:

  • Step 1 : Formation of the tetrahydroquinoline scaffold through cyclization reactions, often using 3,4-dihydro-2H-quinolin-7-amine as a precursor.
  • Step 2 : Coupling the thiophene-2-sulfonamide group via nucleophilic substitution or amide bond formation under reflux in polar aprotic solvents like acetonitrile.
  • Step 3 : Introducing the furan-2-carbonyl moiety using acyl chloride derivatives under controlled pH and temperature.
    Key Considerations : Reaction progress is monitored via TLC or HPLC, and purification involves column chromatography or recrystallization .

Basic: What analytical techniques are essential for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing furan vs. thiophene ring protons) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects side products from incomplete coupling reactions .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to verify the intact sulfonamide group .

Advanced: How can reaction yields be optimized during the sulfonamide coupling step?

  • Solvent Selection : Acetonitrile or DMF enhances solubility of intermediates, while avoiding protic solvents that may hydrolyze the sulfonamide .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation, reducing side reactions like oligomerization .
  • Temperature Control : Maintain reflux temperatures (80–100°C) to balance reaction rate and thermal degradation .
  • Stoichiometry : A 1.2:1 molar ratio of thiophene-2-sulfonyl chloride to the amine intermediate minimizes unreacted starting material .

Advanced: How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

  • Assay Standardization : Compare results under identical conditions (e.g., cell line, incubation time, and compound purity). Discrepancies may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal Validation : Use SPR (Surface Plasmon Resonance) to confirm binding affinity if enzymatic assays show variability .
  • Impurity Profiling : HPLC-MS identifies trace byproducts (e.g., hydrolyzed sulfonamide) that may interfere with activity .

Advanced: What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Replace the furan-2-carbonyl group with thiophene or pyrrole derivatives to assess electronic effects on target binding .
  • Molecular Docking : Predict interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on hydrogen bonding with the sulfonamide group .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., the sulfonamide’s -SO2NH2) using 3D-QSAR models .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?

  • Crystal Packing Issues : Non-classical hydrogen bonds (C–H⋯O/S) dominate intermolecular interactions, complicating diffraction analysis. Use synchrotron X-ray sources to enhance resolution .
  • Polymorphism : Screen crystallization solvents (e.g., ethanol vs. DMSO) to isolate the most stable polymorph .
  • Thermal Motion : Refinement with anisotropic displacement parameters improves accuracy in bond-length measurements .

Advanced: How does the electronic nature of the thiophene-sulfonamide moiety influence reactivity?

  • Electrophilic Substitution : The electron-withdrawing sulfonamide group directs electrophiles to the α-position of the thiophene ring.
  • Nucleophilic Attack : The sulfur atom in the sulfonamide participates in charge-transfer interactions, enhancing stability in protic environments .
  • Spectroscopic Signatures : IR spectroscopy reveals characteristic S=O stretches at 1150–1300 cm⁻¹, confirming sulfonamide integrity .

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